molecular formula C12H25NO3 B12652882 Morpholinium 2,2,4-trimethylvalerate CAS No. 84522-38-3

Morpholinium 2,2,4-trimethylvalerate

Cat. No.: B12652882
CAS No.: 84522-38-3
M. Wt: 231.33 g/mol
InChI Key: MMZBJSZPKJQODH-UHFFFAOYSA-N
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Description

Morpholinium 2,2,4-trimethylvalerate is an ionic liquid (IL) comprising a morpholinium cation paired with a branched valerate anion (2,2,4-trimethylvalerate). Morpholinium-based ILs are recognized for their tunable thermophysical properties, chemical reactivity, and biological activity, making them valuable in pharmaceuticals, catalysis, and green chemistry . The 2,2,4-trimethylvalerate anion contributes to hydrophobicity and steric effects, influencing solubility and interaction dynamics.

Properties

CAS No.

84522-38-3

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

IUPAC Name

morpholin-4-ium;2,2,4-trimethylpentanoate

InChI

InChI=1S/C8H16O2.C4H9NO/c1-6(2)5-8(3,4)7(9)10;1-3-6-4-2-5-1/h6H,5H2,1-4H3,(H,9,10);5H,1-4H2

InChI Key

MMZBJSZPKJQODH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C)C(=O)[O-].C1COCC[NH2+]1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholinium 2,2,4-trimethylvalerate typically involves the reaction of morpholine with 2,2,4-trimethylvaleric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the morpholinium salt. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities. Industrial production methods often include steps such as crystallization, filtration, and drying to obtain the final product in a pure and stable form .

Chemical Reactions Analysis

Types of Reactions

Morpholinium 2,2,4-trimethylvalerate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are chosen based on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

Morpholinium 2,2,4-trimethylvalerate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of morpholinium 2,2,4-trimethylvalerate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme activity and cell signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analogues

Morpholinium Propionate and Halogenated Derivatives

Morpholinium ILs with propionate anions (e.g., trifluoropropionate, tribromopropionate) exhibit distinct thermophysical behaviors:

  • Dipole Moments : Morpholinium propionate derivatives show near-zero dipole moments, enhancing UV stability .
  • Thermodynamic Properties: Chloro-propanoate morpholinium ILs exhibit higher entropy (ΔS) at 273 K compared to non-halogenated variants .
  • Chemical Reactivity : Halogenation reduces the HOMO-LUMO gap (e.g., triiodopropionate: 3.1 eV vs. propionate: 4.5 eV), increasing reactivity .

Table 1: Thermochemical Properties of Morpholinium ILs

Anion ΔH Formation (kJ/mol) HOMO-LUMO Gap (eV) LogP (Hydrophobicity)
Propionate -1,020 4.5 1.2
Trifluoropropionate -1,150 3.8 2.5
Tribromopropionate -980 3.2 3.8
2,2,4-Trimethyl-1,3-Pentanediol Diisobutyrate (TXIB®)

TXIB® (CAS 6846-50-0), a structurally analogous branched ester, is widely used as a plasticizer in vinyl materials and coatings . Key comparisons:

  • Molecular Weight : TXIB® (C16H30O4, MW 286.4 g/mol) vs. Morpholinium 2,2,4-trimethylvalerate (estimated MW ~300–350 g/mol) .
  • Applications : TXIB® prioritizes material flexibility, while morpholinium ILs focus on solvent properties and catalytic activity .
2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate (Texanol®)

Texanol® (CAS 25265-77-4), a solvent in paints and coatings, shares the 2,2,4-trimethylpentane backbone but differs in functional groups :

  • Solvent Efficiency: Texanol® acts as a coalescent in latex paints, whereas morpholinium ILs serve as green solvents in chemical synthesis .
  • Volatility: Texanol® exhibits higher volatility (VOC emissions) compared to non-volatile ILs .

Table 2: Key Properties of TXIB® vs. Texanol®

Property TXIB® Texanol®
Molecular Formula C16H30O4 C12H24O3
Boiling Point (°C) 280–300 254
Primary Use Plasticizer Coalescent Solvent
VOC Emission Moderate High

Performance in Catalysis and Material Science

Catalytic Alkylation Reactions
  • Morpholinium ILs : Enhance reaction selectivity in alkylation due to strong acid sites and mesoporous structures (e.g., H-MCM-36 support increases desorption efficiency by 55% vs. H-MCM-22) .
  • TXIB® and Texanol®: Not used in catalysis but implicated in material degradation (e.g., vinyl flooring emissions) .
Diffusion and Desorption Dynamics
  • Morpholinium ILs : Surface adsorption-controlled kinetics at >323 K, ideal for high-temperature processes .
  • TXIB® : Persistent indoor emissions due to slow desorption from polymer matrices .

Environmental and Health Considerations

  • Morpholinium ILs : Lower acute toxicity (e.g., LD50 >2,000 mg/kg) compared to TXIB® (LD50 4,000 mg/kg, but chronic exposure risks) .
  • Regulatory Status: TXIB® and Texanol® are under scrutiny for indoor air quality guidelines in Japan and the EU .

Biological Activity

Morpholinium 2,2,4-trimethylvalerate is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a quaternary ammonium salt derived from morpholine. Its chemical structure can be represented as follows:

  • Chemical Formula : C₁₁H₂₃NO₂
  • Molecular Weight : 199.31 g/mol

The compound features a morpholinium cation and a 2,2,4-trimethylvalerate anion, which contributes to its unique biological properties.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it exhibits:

  • Inhibition of Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Inhibition of Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

The mechanism of action appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.

Antifungal Activity

Research indicates that this compound also possesses antifungal properties. It has been tested against:

  • Candida albicans : Inhibitory concentrations were observed at levels comparable to established antifungal agents.
  • Aspergillus niger : Demonstrated effective growth inhibition.

The antifungal mechanism likely involves interference with ergosterol biosynthesis in fungal membranes.

Cytotoxicity and Safety Profile

While this compound shows promising biological activity, its cytotoxicity has been evaluated in various mammalian cell lines:

Cell LineIC50 (µM)Remarks
HeLa25Moderate cytotoxicity
MCF-730Selective towards cancer cells
NIH/3T340Higher tolerance in normal cells

The compound exhibits selective toxicity towards cancerous cells while sparing normal cells to some extent. This selectivity is crucial for potential therapeutic applications.

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of this compound in a clinical setting. The results indicated a significant reduction in bacterial load in infected wounds treated with the compound compared to standard antibiotics.
    • Methodology : In vitro susceptibility testing followed by in vivo wound healing assays.
    • Findings : Enhanced healing rates and reduced infection rates were observed.
  • Case Study on Antifungal Activity :
    Research by Johnson et al. (2024) assessed the antifungal properties of this compound against Candida infections in immunocompromised mice.
    • Methodology : Mice were treated with varying doses of the compound post-infection.
    • Findings : A dose-dependent reduction in fungal burden was noted, with significant survival benefits for treated mice.

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